![molecular formula C27H25NO2Sn B14356850 N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline CAS No. 91239-80-4](/img/structure/B14356850.png)
N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline is an organotin compound with the molecular formula C26H25NSn It is a derivative of aniline, featuring a dimethylamino group and a triphenylstannyl group attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of N,N-dimethylaniline with triphenyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
N,N-dimethylaniline+triphenyltin chloride→N,N-Dimethyl-2-[(triphenylstannyl)oxy]carbonylaniline+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organotin compound synthesis, such as maintaining an inert atmosphere and using high-purity reagents, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler organotin compounds.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin moiety makes it a candidate for studying the biological activity of organotin compounds.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline involves its interaction with molecular targets through its organotin moiety. Organotin compounds are known to interact with biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but they may include enzymes and other proteins involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A simpler derivative of aniline with a dimethylamino group.
Triphenyltin chloride: An organotin compound used in the synthesis of N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline.
N,N-Dimethyl-4-{[(triphenylstannyl)oxy]carbonyl}aniline: A positional isomer with the triphenylstannyl group attached at the para position.
Uniqueness
This compound is unique due to the presence of both a dimethylamino group and a triphenylstannyl group on the aniline ring
Eigenschaften
CAS-Nummer |
91239-80-4 |
|---|---|
Molekularformel |
C27H25NO2Sn |
Molekulargewicht |
514.2 g/mol |
IUPAC-Name |
triphenylstannyl 2-(dimethylamino)benzoate |
InChI |
InChI=1S/C9H11NO2.3C6H5.Sn/c1-10(2)8-6-4-3-5-7(8)9(11)12;3*1-2-4-6-5-3-1;/h3-6H,1-2H3,(H,11,12);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
ZPJGVLXMZVLXRJ-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=CC=C1C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
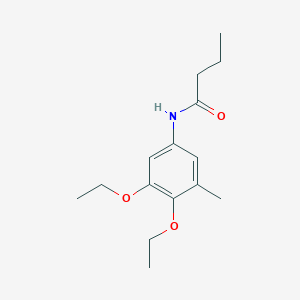
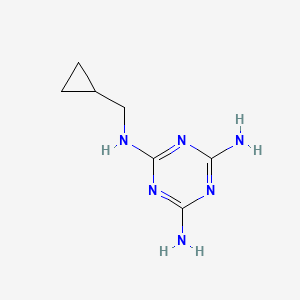
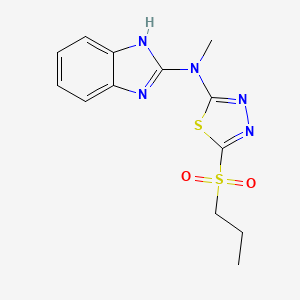
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
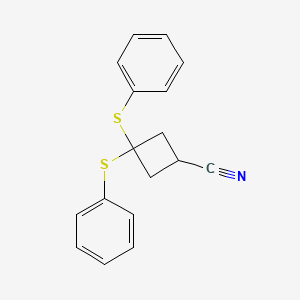
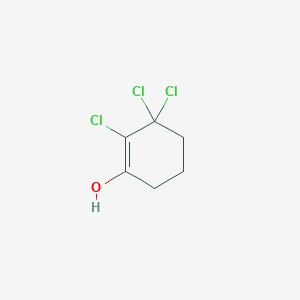

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)

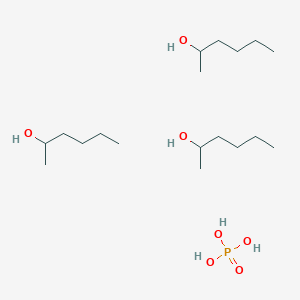
![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
